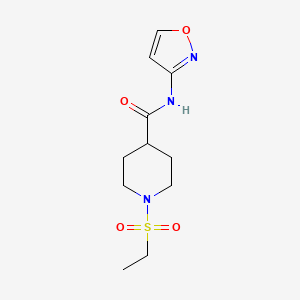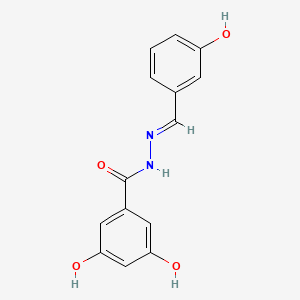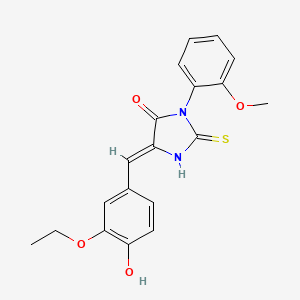
3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as NBDA and is a derivative of 2-(4-nitrophenyl)acrylonitrile. NBDA has a unique structure that makes it an attractive candidate for research in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Cytotoxic Activities : A study by Sa̧czewski et al. (2004) focused on synthesizing acrylonitriles with various substituted furan, thiophene, or phenyl rings. They found that these compounds have significant in vitro cytotoxic potency on human cancer cell lines, with some compounds showing greater potency than traditional drugs like cisplatin and etoposide. The research highlights the potential of such compounds in cancer therapy (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Optoelectronic Applications : Anandan et al. (2018) designed and synthesized thiophene dyes for use in optoelectronic devices. These compounds, including variations of acrylonitriles, showed promising nonlinear absorption and optical limiting behavior, which is crucial for protecting human eyes and optical sensors in photonic or optoelectronic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Chemical Reactions and Properties
Chemical Reactivity Studies : Research by Narasimhan et al. (1973) explored the chemical reactivity of compounds like benzonitrile p-nitrobenzylide with 3-phenyl-2H-azirines. They discovered new reactions leading to the formation of various novel compounds, suggesting potential applications in organic synthesis and drug development (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).
Spectroscopic and Crystal Structure Analysis : Hranjec et al. (2012) synthesized and analyzed novel benzimidazoles and benzimidazoquinolines, demonstrating their potential as chemosensors for different cations. Their study provides insights into the use of acrylonitrile derivatives in sensor technology (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Potential in Drug Development and Therapy
Antiproliferative and Antitubercular Activity : Carta et al. (2004) synthesized a series of acrylonitriles and tested them for antiproliferative and antitubercular activity. Their findings indicated significant potential in the antimicrobial and antitumor fields, highlighting the importance of these compounds in medicinal chemistry (Carta, Palomba, Boatto, Busonera, Murreddu, & Loddo, 2004).
Antibacterial Agents : Another study by Sa̧czewski et al. (2008) on novel heteroaryl-acrylonitriles showed antibacterial and cytotoxic activities, suggesting their potential use as antibacterial agents (Sa̧czewski, Stencel, Bieńczak, Langowska, Michaelis, Werel, Hałasa, Reszka, & Bednarski, 2008).
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c17-9-13(12-2-4-14(5-3-12)18(19)20)7-11-1-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKVENYUFQHGTA-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)


![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)



